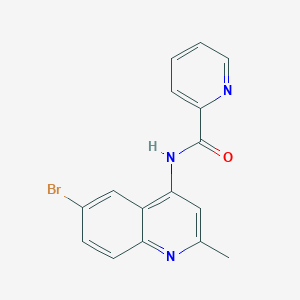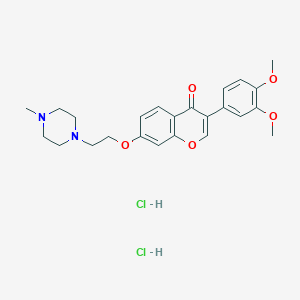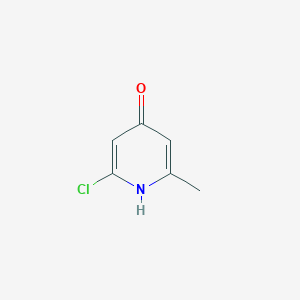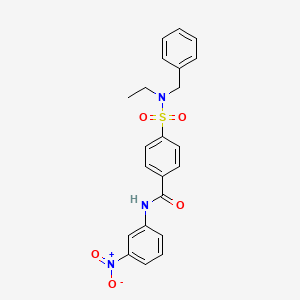
(3-Methylbutyl)hydrazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Methylbutyl)hydrazine dihydrochloride” is a chemical compound with the CAS Number: 1355355-69-9 . It has a molecular weight of 175.1 . The IUPAC name for this compound is 1-isopentylhydrazine dihydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H14N2.2ClH/c1-5(2)3-4-7-6;;/h5,7H,3-4,6H2,1-2H3;2*1H . This code provides a specific way to represent the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 127-129 degrees . It is stored at a temperature of 4 degrees .Applications De Recherche Scientifique
Detection and Sensing Applications
- Environmental and Biological Monitoring : The research into hydrazine derivatives, including compounds like (3-Methylbutyl)hydrazine dihydrochloride, has led to the development of various fluorescent probes and chemosensors. These sensors are designed for the selective and sensitive detection of hydrazine in environmental samples and biological systems. For instance, a ratiometric fluorescent probe utilizing dicyanoisophorone was synthesized for measuring hydrazine in water samples and biological contexts. This probe demonstrated low cytotoxicity, a large Stokes shift, and a low detection limit, making it suitable for environmental monitoring and fluorescence imaging of exogenous hydrazine in live cells (Zhu et al., 2019). Additionally, a novel oligothiophene derivative acted as a highly selective hydrazine chemosensor in aqueous solutions, showing potential for environmental water and urine analysis and bio-imaging in living cells (Guo et al., 2020).
Chemical Synthesis and Medicinal Chemistry
- Synthetic Applications and Antitumor Properties : The synthesis of this compound and its derivatives has been explored for creating compounds with potential antitumor properties. For example, a study synthesized 3,4-Diaryl-11-methyl-7-[(aryl)methylidene]-4,5,11-triazatricyclo[6.2.1.0^2,6^]undec-5-enes through the reaction of certain precursors with aryl hydrazines, revealing promising antitumor properties against human tumor cell lines. This indicates the potential of such compounds in medicinal chemistry for cancer treatment (Ismail et al., 2016).
Corrosion Inhibition
- Industrial Applications : Research has also identified the use of hydrazine derivatives in corrosion inhibition, highlighting their importance in industrial applications. A study on new hydrazine carbodithioic acid derivatives demonstrated their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solutions, showcasing the utility of such compounds in protecting industrial materials (Khaled, 2006).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mécanisme D'action
Target of Action
Hydrazine derivatives, a group to which this compound belongs, are known to inhibit the enzyme monoamine oxidase (mao) . This enzyme is involved in the breakdown of neurotransmitters such as serotonin, dopamine, and noradrenaline .
Mode of Action
Hydrazine derivatives, including this compound, are known to inhibit mao enzymes . By inhibiting these enzymes, the compound increases the synaptic availability of neurotransmitters, which is suggested to be responsible for their antidepressant effect .
Biochemical Pathways
As a hydrazine derivative, it is likely to impact the pathways involving the neurotransmitters serotonin, dopamine, and noradrenaline .
Result of Action
As a mao inhibitor, it likely results in increased levels of neurotransmitters in the synaptic cleft, potentially leading to mood elevation .
Propriétés
IUPAC Name |
3-methylbutylhydrazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-5(2)3-4-7-6;;/h5,7H,3-4,6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNFNHOCSSMSOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-imidazole-2-sulfonamide](/img/structure/B2997518.png)


![8-Benzoyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B2997522.png)
![N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2997524.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2997525.png)
![tert-butyl (6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)carbamate](/img/structure/B2997528.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-ethylamine](/img/structure/B2997532.png)
![3-methyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2997534.png)
![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-methylbenzoate](/img/structure/B2997535.png)
![2-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2997537.png)